

Topic: Protocol for Radiolabeling Glycyl-L-leucine for Uptake Assays

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Compound of Interest

Compound Name: Glycyl-L-leucine

Cat. No.: B1671923

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Introduction

Glycyl-L-leucine, a simple dipeptide, serves as a model substrate for studying the activity of proton-coupled oligopeptide transporters (POTs), such as Peptide Transporter 1 (PEPT1) and Peptide Transporter 2 (PEPT2).[1][2] These transporters are crucial for the absorption of dietary di- and tripeptides in the small intestine and for the reabsorption of peptides in the kidneys.[3][4] PEPT1, in particular, is of significant pharmacological interest as it facilitates the oral absorption of numerous peptidomimetic drugs, including β -lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][5]

Uptake assays using radiolabeled substrates are a fundamental tool for characterizing transporter function, determining kinetic parameters, and screening for potential drug interactions. This document provides a detailed protocol for the synthesis of radiolabeled **Glycyl-L-leucine** and its subsequent use in cellular uptake assays, employing cell lines that endogenously express peptide transporters, such as the human intestinal Caco-2 cell line.[3]

Experimental Protocols

Protocol 1: Synthesis of [^3H]Glycyl-L-leucine

This protocol describes a method for synthesizing [^3H]Glycyl-L-leucine starting from commercially available tritiated L-leucine. The procedure involves the coupling of N-protected glycine with [^3H]-L-leucine followed by deprotection.

Materials:

- L-[3,4,5-³H]-Leucine[6][7]
- N-tert-Butoxycarbonyl-glycine (Boc-Gly)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF), anhydrous
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- High-Performance Liquid Chromatography (HPLC) system
- Scintillation counter

Methodology:

- Activation of Boc-Gly: Dissolve Boc-Gly and NHS in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
- Coupling Reaction: Filter the reaction mixture to remove the DCU precipitate. Add the L-[³H]-Leucine solution to the filtrate containing the activated Boc-Gly-NHS ester. Allow the reaction to proceed overnight at room temperature with gentle stirring.

- **Work-up and Extraction:** Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- **Deprotection:** Dissolve the resulting crude Boc-[³H]**Glycyl-L-leucine** in a solution of TFA in DCM (e.g., 25% v/v). Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.
- **Purification:** Evaporate the solvent and TFA. Purify the crude [³H]**Glycyl-L-leucine** by reverse-phase HPLC to achieve high radiochemical purity.
- **Quantification:** Determine the concentration and specific activity (in Ci/mmol) of the purified product using a combination of UV absorbance (for concentration) and liquid scintillation counting (for radioactivity).

Protocol 2: Cellular Uptake Assay

This protocol details the measurement of [³H]**Glycyl-L-leucine** uptake in a confluent monolayer of Caco-2 cells, a model for the intestinal epithelium that expresses PEPT1.[\[3\]](#)

Materials:

- Caco-2 cells
- 24-well cell culture plates
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Hanks' Balanced Salt Solution (HBSS), pH 6.0 (uptake buffer)
- [³H]**Glycyl-L-leucine** stock solution
- Unlabeled **Glycyl-L-leucine** (for competition assays)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

- Scintillation cocktail
- BCA Protein Assay Kit

Methodology:

- Cell Culture: Seed Caco-2 cells onto 24-well plates and culture until they form a confluent, differentiated monolayer (typically 18-21 days post-seeding).
- Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS (pH 6.0).
- Pre-incubation: Add 0.5 mL of HBSS to each well and pre-incubate the plates at 37°C for 15 minutes to equilibrate the cells.
- Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 0.5 mL of HBSS containing a known concentration of [³H]**Glycyl-L-leucine** to each well. For determining non-specific uptake, add the radiolabeled substrate in the presence of a high concentration of unlabeled **Glycyl-L-leucine** (e.g., 10-20 mM).
- Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 2, 5, 10, 20, 30 minutes). Uptake should be linear over the chosen time period.[8]
- Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cell monolayers three times with 1 mL of ice-cold PBS.
- Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well. Incubate at room temperature for at least 30 minutes on a shaker to ensure complete lysis.
- Measurement of Radioactivity: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.
- Protein Quantification: In parallel wells treated identically but without radioactivity, determine the total protein concentration using a BCA Protein Assay Kit. This is used to normalize the uptake data.

- **Data Analysis:** Calculate the rate of uptake and express it as pmol/mg of protein/min.
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

Data Presentation

The quantitative data from the uptake assay can be summarized to compare uptake over time and determine transport kinetics.

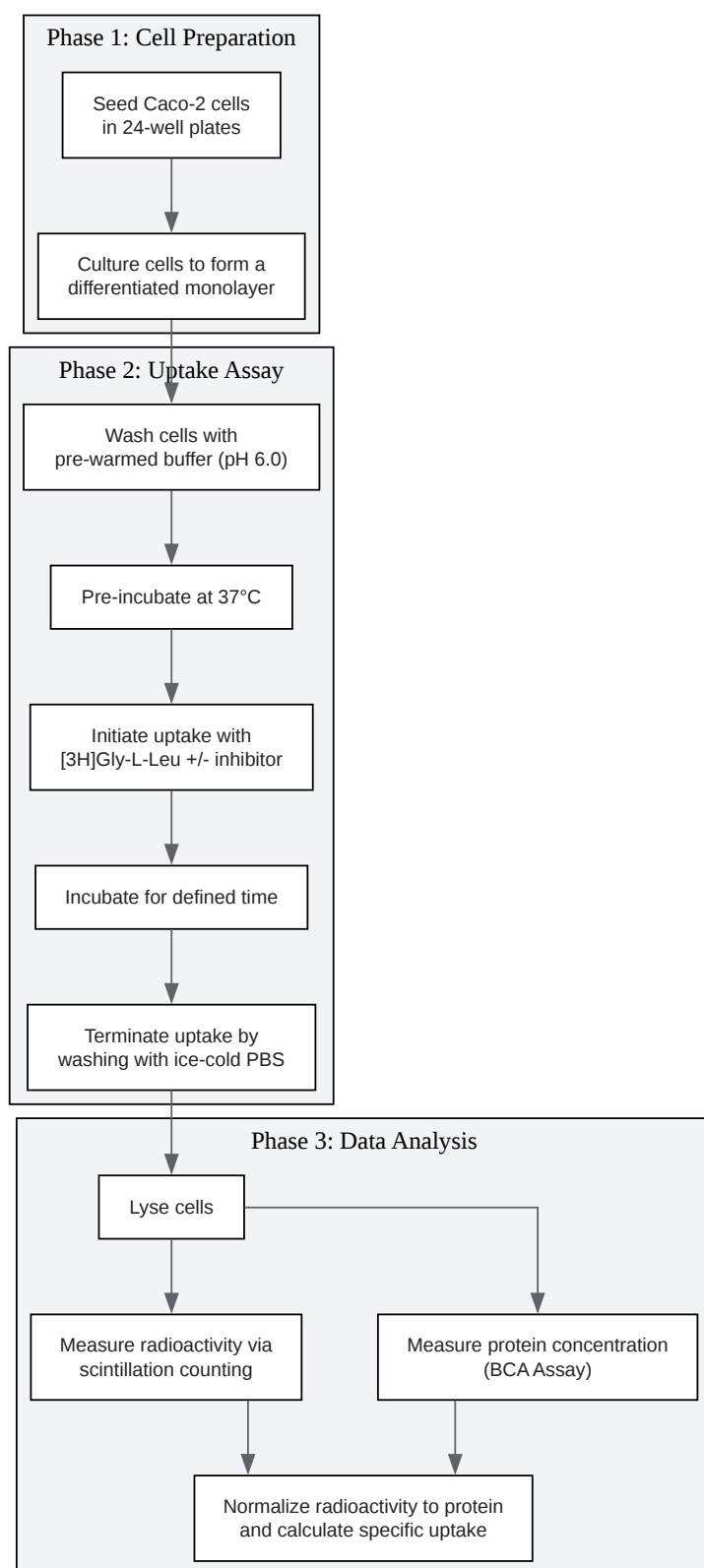
Table 1: Time Course of [³H]Glycyl-L-leucine Uptake in Caco-2 Cells

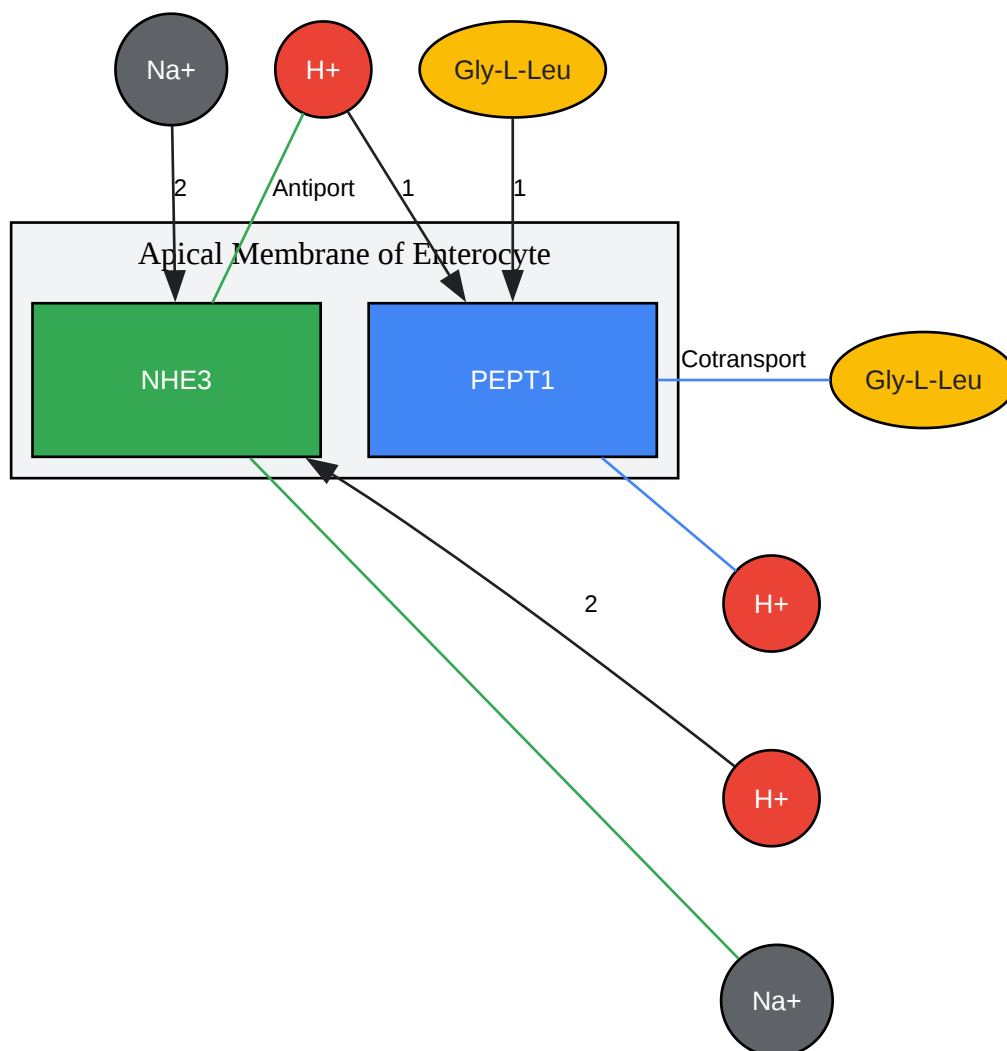
Incubation Time (minutes)	Total Uptake (pmol/mg protein)	Non-specific Uptake (pmol/mg protein)	Specific Uptake (pmol/mg protein)
0	5.2	4.9	0.3
2	88.6	6.1	82.5
5	215.4	5.8	209.6
10	430.1	6.5	423.6
20	855.9	7.2	848.7
30	1240.7	8.1	1232.6

Visualizations

Experimental Workflow Diagram

The overall process for conducting the cellular uptake assay is outlined below.





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